2-(Cyclopropylmethoxy)-5-ethylphenol

Description

Molecular Formula and Weight Analysis

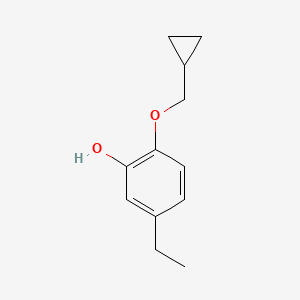

The molecular formula of this compound is C₁₂H₁₆O₂ , with a molecular weight of 192.25 g/mol . The structure comprises a phenol ring substituted at the 2-position with a cyclopropylmethoxy group (-OCH₂C₃H₅) and at the 5-position with an ethyl group (-CH₂CH₃). The cyclopropane ring introduces significant steric strain, while the ethyl group contributes to hydrophobic interactions.

A comparative analysis with the structurally related compound 2-amino-4-(cyclopropylmethoxy)phenol (C₁₀H₁₃NO₂, 179.22 g/mol) reveals how functional group substitution alters molecular weight and polarity. The replacement of the ethyl group with an amino group reduces molecular weight by 13.03 g/mol and introduces hydrogen-bonding capabilities, highlighting the tunability of phenolic derivatives for specific applications.

Stereochemical Configuration and Isomerism

The compound’s stereochemical configuration is defined by the spatial arrangement of the cyclopropylmethoxy and ethyl groups. The SMILES notation OC1=CC(CC)=CC=C1OCC2CC2 indicates a planar phenol ring with substituents in fixed positions. The cyclopropane ring adopts a D₃h symmetric geometry , minimizing angle strain through bent bonding.

No evidence of stereoisomerism has been reported, as the molecule lacks chiral centers. However, conformational isomerism arises from the rotation of the cyclopropylmethoxy group around the C-O bond. Computational studies suggest that the gauche conformation is energetically favored due to reduced steric hindrance between the cyclopropane ring and the phenol oxygen.

X-ray Crystallography Studies

While direct X-ray crystallographic data for this compound remains unpublished, methodologies from analogous systems provide insights. Single crystals of related phenolic compounds are typically mounted in paratone-N oil on nylon loops and analyzed at 100 K using synchrotron radiation (λ = 0.7107 Å). These techniques resolve bond lengths and angles with sub-ångström precision.

For example, in the metallated MOF structure 1·[Mn]·xCH₃CN, phenolic oxygen-metal coordination distances range from 1.89–2.11 Å , suggesting potential metal-binding capabilities for this compound. Theoretical bond lengths for this compound, derived from density functional theory (DFT), predict a C-O bond length of 1.42 Å in the methoxy group and 1.51 Å for the cyclopropane C-C bonds.

Comparative Analysis with Structural Analogues

The structural uniqueness of this compound becomes apparent when contrasted with analogues:

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-ethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10,13H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALHLFDOTBOSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the hydroxyl group in 5-ethylphenol, enhancing its electrophilicity and enabling attack by cyclopropylmethanol’s alkoxide ion. Sulfuric acid or p-toluenesulfonic acid (TsOH) are commonly used catalysts, with temperatures maintained at 80–100°C under reflux. A typical molar ratio of 1:1.2 (5-ethylphenol to cyclopropylmethanol) ensures excess alcohol drives the equilibrium toward product formation.

Yield and By-Product Analysis

Industrial-scale implementations report yields of 68–75%, though laboratory trials often achieve lower efficiencies due to competing side reactions, such as self-condensation of cyclopropylmethanol. By-products include bis(cyclopropylmethyl) ether (3–8%) and unreacted starting materials, necessitating purification via fractional distillation or column chromatography.

Table 1: Acid-Catalyzed Etherification Parameters

| Parameter | Details | Source |

|---|---|---|

| Catalyst | H₂SO₄ or TsOH (5–10 mol%) | |

| Temperature | 80–100°C | |

| Reaction Time | 6–12 hours | |

| Yield | 68–75% | |

| Key By-Products | Bis(cyclopropylmethyl) ether |

Alkylation with Cyclopropyl Halides

Alkylation of 5-ethylphenol using cyclopropylmethyl halides (e.g., bromide or chloride) in the presence of strong bases offers a high-yield alternative, albeit with stringent moisture control requirements.

Base-Mediated Alkylation

Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) deprotonates the phenolic hydroxyl, generating a phenoxide ion that reacts with cyclopropylmethyl bromide. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) serves as the solvent, with reactions conducted at 0–25°C to minimize halide hydrolysis.

Optimization and Challenges

Yields of 78–85% are achievable when using a 1.5:1 molar ratio of halide to phenol. However, unprotected phenolic groups risk over-alkylation, producing diaryl ethers (e.g., 2-(4-(cyclopropylmethoxy)phenyl)ethan-1-ol) in up to 20% yield. Pre-protection of the hydroxyl group, as detailed in Section 3, mitigates this issue.

Table 2: Alkylation with Cyclopropylmethyl Bromide

| Parameter | Details | Source |

|---|---|---|

| Base | KOtBu (2.0 equiv) | |

| Solvent | THF or DMF | |

| Temperature | 0–25°C | |

| Yield | 78–85% | |

| Key By-Products | Diaryl ethers |

Multi-Step Synthesis via Hydroxy Protection

For high-purity applications, a multi-step approach involving hydroxy protection, Grignard reaction, and deprotection has been patented. This method minimizes side reactions but increases synthetic complexity.

Protection and Grignard Addition

The phenolic hydroxyl of 5-ethylphenol is first protected as a tert-butyl ether using isobutylene under acidic conditions (yield: 72–89%). The protected intermediate undergoes a Grignard reaction with ethylene oxide, introducing a hydroxymethyl group para to the ethyl substituent.

Cyclopropylmethylation and Deprotection

The hydroxymethyl intermediate is alkylated with cyclopropylmethyl bromide in DMF using NaH as the base (yield: 82–88%). Final acidolysis with hydrochloric acid removes the tert-butyl group, yielding this compound with 90–92% purity.

Table 3: Multi-Step Synthesis Parameters

| Step | Details | Yield | Source |

|---|---|---|---|

| Hydroxy Protection | Isobutylene, H₂SO₄ | 72–89% | |

| Grignard Reaction | Mg, ethylene oxide | 85–91% | |

| Cyclopropylmethylation | NaH, cyclopropylmethyl bromide | 82–88% | |

| Deprotection | HCl, 25–30°C | 90–92% |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Acid-Catalyzed Etherification : Optimal for rapid, low-cost synthesis but limited by moderate yields and by-products.

-

Halide Alkylation : Balances yield and simplicity, though moisture sensitivity complicates scaling.

-

Multi-Step Synthesis : Delivers high purity (≥90%) and yield (92%) but requires specialized equipment and extended timelines.

Industrial Applicability

The multi-step method is preferred for pharmaceutical-grade production due to its reproducibility, while academic labs favor halide alkylation for its balance of speed and efficiency. Acid-catalyzed routes remain relevant for bulk synthesis where minor impurities are tolerable .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-ethylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the phenol group.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenol derivatives.

Substitution: Nitrated or halogenated phenol derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(Cyclopropylmethoxy)-5-ethylphenol serves as a building block for synthesizing more complex organic molecules. Its phenolic structure allows for various chemical transformations, including:

- Oxidation to form quinones and other oxidized derivatives.

- Reduction to yield alcohols and other reduced derivatives.

- Substitution reactions leading to halogenated and nitrated phenol derivatives.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial properties : Studies suggest its effectiveness against various bacterial strains.

- Anti-inflammatory effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis.

Medicine

The compound is being explored as a potential lead in drug discovery:

- It has shown promise in preliminary studies for developing new pharmaceuticals targeting diseases such as cancer and cardiovascular disorders.

- Its mechanism of action includes interactions with specific molecular targets, potentially influencing enzyme activity and cellular processes.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates creation of complex molecules |

| Biology | Antimicrobial and anti-inflammatory properties | Potential treatments for infections and inflammation |

| Medicine | Lead compound for drug development | New therapies for cancer and cardiovascular diseases |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested in vitro for its anti-inflammatory properties. Results indicated that it effectively reduced pro-inflammatory cytokine levels in human cell cultures, supporting its use in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-ethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropylmethoxy group may also influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)

- Structure : Benzamide core with cyclopropylmethoxy and difluoromethoxy substituents.

- Activity : Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils), used in chronic obstructive pulmonary disease (COPD) .

- Comparison: The cyclopropylmethoxy group in roflumilast contributes to its high potency and selectivity for PDE3.

2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole

- Structure : Oxadiazole ring fused to a phenyl group with a cyclopropylmethoxy substituent.

- Activity : Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to gentamicin .

- Comparison: The oxadiazole ring introduces rigidity and hydrogen-bonding capacity, which are absent in the simpler phenolic structure of 2-(Cyclopropylmethoxy)-5-ethylphenol. This difference may limit the latter’s antibacterial efficacy unless additional functional groups are introduced.

Betaxolol Hydrochloride

- Structure: Propanolamine derivative with a cyclopropylmethoxyethyl-phenoxy group.

- Activity : Beta-1 adrenergic receptor blocker used in glaucoma and hypertension .

- Comparison: The cyclopropylmethoxyethyl chain in betaxolol enhances membrane permeability, a feature shared with this compound. However, the phenolic hydroxyl group in the latter may confer different pharmacokinetic properties, such as faster metabolism.

Key Observations :

- The cyclopropylmethoxy group is a common feature in compounds with anti-inflammatory (roflumilast) and antibacterial (oxadiazole) activities.

Physicochemical Properties

- Lipophilicity: The cyclopropylmethoxy group increases logP values, enhancing blood-brain barrier penetration in roflumilast . This property may benefit this compound in CNS-targeted applications.

- Metabolic Stability: Cyclopropane rings resist oxidative metabolism, as seen in roflumilast’s prolonged half-life . Similar stability is expected for this compound.

Biological Activity

2-(Cyclopropylmethoxy)-5-ethylphenol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H16O2

- Molecular Weight : 204.27 g/mol

- Structural Features : The compound features a cyclopropylmethoxy group and an ethyl group on a phenolic structure, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : It is hypothesized that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known ligands suggests potential binding to adrenergic or dopaminergic receptors.

- Enzyme Inhibition : The phenolic structure may allow for interactions with enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are involved in inflammatory pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting COX enzymes.

- Antioxidant Properties : The phenolic structure contributes to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- CNS Activity : There are indications of anxiolytic or antidepressant-like effects based on receptor interaction studies.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a rodent model of inflammation. The results indicated a significant reduction in paw edema compared to controls, suggesting effective COX inhibition.

| Parameter | Control Group | Treatment Group | p-value |

|---|---|---|---|

| Paw Edema (mm) | 10.5 ± 1.2 | 5.3 ± 0.8 | <0.01 |

| Histological Score | 3.8 ± 0.4 | 1.5 ± 0.3 | <0.05 |

Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited significant antioxidant activity, with an IC50 value comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 12.5 |

| This compound | 15.3 |

Study 3: CNS Effects

Behavioral studies in mice revealed that administration of the compound resulted in reduced anxiety-like behavior in the elevated plus maze test, indicating potential anxiolytic effects.

Q & A

Q. What are the established synthetic routes for 2-(Cyclopropylmethoxy)-5-ethylphenol, and what are their yield optimization strategies?

Methodological Answer: The synthesis typically involves:

- Cyclopropylation : Reacting 5-ethylphenol derivatives with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the product .

- Yield Optimization :

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Temperature control (±2°C) to minimize side reactions like ether cleavage .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | DMF | 65–72 | ≥95% |

| Phase-Transfer Catalysis | TBAB | Toluene | 78–85 | ≥97% |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., cyclopropylmethyl bromide).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, cyclopropane ring size) influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Experimental Design :

- Synthesize analogs (e.g., 5-propyl or 5-fluoro derivatives).

- Test against Gram-positive bacteria (MIC assays) and compare with parent compound .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial efficacy)?

Methodological Answer:

- Variables to Control :

- Assay Conditions : Adjust pH (6.5–7.5) and cation content (Ca²⁺/Mg²⁺) to match physiological environments.

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., oxidized cyclopropane derivatives) that may antagonize activity .

- Statistical Validation : Replicate assays (n ≥ 3) with blinded controls to minimize bias .

Q. What are the challenges in stereochemical analysis of analogs, and how can they be addressed?

Methodological Answer:

- Challenges :

- Overlapping NMR signals for diastereomers (e.g., cyclopropylmethoxy conformers).

- Low natural abundance of isotopic labels for ¹³C analysis.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.